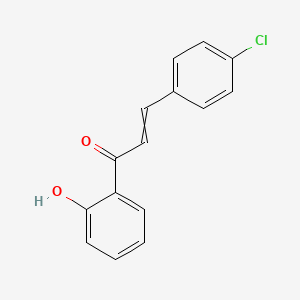

4-Chloro-2'-hydroxychalcone

Beschreibung

General Context of Chalcones as Privileged Bioactive Scaffolds

Chalcones are a class of organic compounds that belong to the flavonoid family. nih.gov They are characterized by a three-carbon α,β-unsaturated carbonyl system joining two aromatic rings. nih.gov This basic structure, 1,3-diaryl-2-propen-1-one, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govekb.egacs.org This designation stems from the ability of this core structure to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govekb.eg

Naturally occurring chalcones are found in numerous plants and serve as precursors for other flavonoids. ceu.es Both natural and synthetic chalcones have demonstrated a remarkable range of biological effects, including:

Antimicrobial nih.gov

Antiviral nih.gov

Antioxidant nih.gov

Anti-inflammatory nih.gov

The simple and versatile nature of the chalcone (B49325) framework, coupled with the ease of its synthesis, makes it an attractive template for the development of new drugs. ekb.egacs.org

Significance of Halogenated Chalcone Derivatives in Modern Drug Discovery

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In the context of chalcones, halogenated derivatives have shown enhanced anti-proliferative activity, the ability to induce apoptosis (programmed cell death), and activity against multidrug-resistant (MDR) cancer cells. researchgate.net

Specifically, the incorporation of a halogen, such as chlorine, can significantly boost the cytotoxic potency of chalcones. nih.gov For instance, a series of halogen-bearing chalcones demonstrated notable cytotoxic effects and selective toxicity towards tumor cells. nih.gov This has spurred considerable interest in synthesizing and evaluating novel halogenated chalcones as potential anticancer agents. researchgate.net

Research Focus on 4-Chloro-2'-hydroxychalcone as a Promising Lead Compound

Within the broad class of halogenated chalcones, this compound has emerged as a compound of particular interest for medicinal chemists. Its chemical structure consists of two aromatic rings linked by a three-carbon chain, with a chloro group on one ring and a hydroxyl group on the other. ontosight.ai This specific substitution pattern has been the subject of various studies to explore its therapeutic potential.

Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai Studies have shown its potential to inhibit the proliferation of cancer cells and the growth of certain microorganisms. ontosight.ai

One study investigating the cytotoxicity of various chalcone derivatives against HeLa cancer cells found that this compound possessed a very low IC50 value of 0.016 μM, indicating potent activity. rasayanjournal.co.inunair.ac.id However, in the same study, it did not show significant apoptosis-inducing activity at its IC50 concentration. rasayanjournal.co.inunair.ac.id Further analysis of its effect on the cell cycle suggested a slight inhibition in the G0-G1 phase. rasayanjournal.co.inunair.ac.id

Another area of investigation involves the synthesis of derivatives of this compound to further enhance its biological profile. For example, an oxyprenylated derivative, 4-chloro-2'-hydroxy-4'-isoprenyloxychalcone, has demonstrated cytotoxicity against HCT116, HeLa, and A549 cancer cell lines. ceu.es

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde (B46862) and 2-hydroxyacetophenone (B1195853). ontosight.airesearchgate.net

The following table summarizes some of the key research findings related to this compound and its derivatives.

| Compound | Biological Activity | Cell Line(s) | Key Findings |

| This compound | Cytotoxicity | HeLa | IC50 of 0.016 μM. rasayanjournal.co.inunair.ac.id |

| Cell Cycle Inhibition | HeLa | Slight activity in the G0-G1 phase. rasayanjournal.co.inunair.ac.id | |

| Apoptosis Induction | HeLa | Did not show significant apoptosis at IC50. rasayanjournal.co.inunair.ac.id | |

| 4-chloro-2'-hydroxy-4'-isoprenyloxychalcone | Cytotoxicity | HCT116, HeLa, A549 | Showed cytotoxic effects. ceu.es |

The promising in vitro activities of this compound and its derivatives have positioned it as a valuable lead compound for the development of new therapeutic agents, particularly in the realm of oncology. Further research is warranted to fully elucidate its mechanisms of action and to optimize its structure for improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H11ClO2 |

|---|---|

Molekulargewicht |

258.70 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H |

InChI-Schlüssel |

ZKBILMWSVPPRAT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Chloro 2 Hydroxychalcone and Structural Analogues

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is the most widely employed method for synthesizing chalcones due to its simplicity and effectiveness. ajchem-a.commdpi.com The reaction proceeds via an aldol condensation mechanism, where an enolate formed from the acetophenone attacks the carbonyl carbon of the benzaldehyde, followed by a dehydration step to yield the chalcone (B49325) backbone.

The traditional approach to synthesizing 4-Chloro-2'-hydroxychalcone involves the use of strong alkali catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar protic solvent like ethanol or methanol. rjpbcs.comnih.gov In a typical procedure, equimolar amounts of 2'-hydroxyacetophenone and 4-chlorobenzaldehyde (B46862) are dissolved in the alcoholic solvent, to which a concentrated aqueous solution of the alkali base is added. unair.ac.idnih.gov The reaction mixture is typically stirred at room temperature for an extended period, often ranging from 4 to 24 hours, until completion is indicated by thin-layer chromatography (TLC). researchgate.netnih.gov The product is then isolated by pouring the reaction mixture into ice-cold water and acidifying to precipitate the chalcone, which can be purified by recrystallization. nih.gov While reliable, this conventional method is often associated with long reaction times and the potential for side product formation. unair.ac.id

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| NaOH (40%) | Ethanol | Room Temp. | 4-24 hours | ~68-96% |

| KOH | Methanol | Room Temp. | 24 hours | Good |

| KOH | PEG-400 | 40°C | 1 hour | High |

This table presents typical conditions and yields for the conventional alkali-catalyzed synthesis of chalcones. unair.ac.idresearchgate.netrjpbcs.comnih.gov

To address the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Claisen-Schmidt condensation. globalresearchonline.netscholarsresearchlibrary.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes. scholarsresearchlibrary.compharmacophorejournal.comrasayanjournal.co.in This technique not only enhances the reaction rate but also frequently results in higher product yields and cleaner reaction profiles with fewer by-products. globalresearchonline.netekb.eg The synthesis of chalcone derivatives under microwave irradiation can be performed using various catalysts, including traditional bases like NaOH, or solid-supported catalysts under solvent-free conditions, which aligns with the principles of green chemistry. globalresearchonline.netrasayanjournal.co.in For instance, the synthesis of chalcones using 40% sodium hydroxide under microwave irradiation at 160-320 watts can be completed in just 60-120 seconds. globalresearchonline.netscholarsresearchlibrary.com

| Method | Catalyst | Reaction Time | Yield | Advantages |

| Conventional | NaOH/KOH | 4-24 hours | Good | Simple setup |

| Microwave | NaOH | 1-6 minutes | High-Excellent | Rapid reaction, higher yield, cleaner product |

| Microwave | Fly ash: H2SO4 | 1-5 minutes | High | Green catalyst, fast reaction |

A comparison of conventional and microwave-assisted synthesis highlights the significant advantages of the latter. globalresearchonline.netscholarsresearchlibrary.comrasayanjournal.co.in

Ultrasound-assisted synthesis represents another non-conventional energy source that effectively promotes the Claisen-Schmidt condensation. researchgate.netekb.eg The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. researchgate.net This phenomenon enhances mass transfer and dramatically increases the reaction rate. researchgate.netmdpi.com The application of ultrasound irradiation to the synthesis of chalcones has been shown to reduce reaction times significantly compared to conventional stirring methods and often leads to improved yields. ekb.eg For example, the synthesis of various chalcone derivatives, including halogenated analogues, has been successfully achieved with high yields in shorter time frames under ultrasonic conditions. ekb.egnih.gov This method is considered more energy-efficient and environmentally friendly than traditional protocols. ekb.eg

Advanced Synthetic Strategies (e.g., Coupling Reactions)

While the Claisen-Schmidt condensation remains the predominant and most straightforward route to this compound, other advanced synthetic strategies are employed for the general synthesis of the chalcone scaffold. Methodologies such as Suzuki and Wittig reactions are noted for their utility in forming carbon-carbon bonds, which are central to the chalcone structure. unair.ac.id However, for the specific synthesis of this compound from readily available precursors like 2'-hydroxyacetophenone and 4-chlorobenzaldehyde, the efficiency and simplicity of the Claisen-Schmidt condensation make it the method of choice. The application of more complex coupling reactions is typically reserved for analogues where the starting materials are not amenable to the classic condensation pathway.

Chemical Modifications and Derivatization for Analogue Synthesis

The synthesis of structural analogues of this compound is readily achieved by modifying the substituent patterns on the two aromatic rings. This is most commonly accomplished by utilizing different derivatives of 2'-hydroxyacetophenone (Ring A) or benzaldehyde (Ring B) in the Claisen-Schmidt condensation. scribd.commdpi.comnih.gov This modular approach allows for the systematic introduction of various functional groups to probe structure-activity relationships for different biological applications.

A significant focus in the derivatization of the chalcone scaffold is the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, as these substituents are known to modulate the biological activity of the resulting compounds. nih.govmdpi.com The synthesis of these analogues follows the standard Claisen-Schmidt condensation protocol, using appropriately substituted starting materials. For instance, reacting 5'-chloro-2'-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde yields 5′-chloro-3,4-dimethoxy-2′-hydroxy-chalcone. nih.gov

In cases where multiple hydroxyl groups may interfere with the basic conditions of the reaction, a protection-deprotection strategy is employed. mdpi.com Hydroxyl groups on the starting phenols can be protected, for example as benzyl or methoxymethyl (MOM) ethers, before performing the condensation. nih.govmdpi.com Following the successful formation of the chalcone, these protecting groups are removed under acidic conditions to yield the desired polyhydroxylated chalcone analogue. nih.gov

| Ring A Precursor | Ring B Precursor | Resulting Analogue |

| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | This compound |

| 5'-chloro-2-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | 5′-chloro-3,4-dimethoxy-2′-hydroxy-chalcone |

| 2'-hydroxy-4'-methoxychalcone | - | Used to synthesize further derivatives |

| 2′,4′,6′-trihydroxyacetophenone (protected) | 4-methoxybenzaldehyde | 2′,4′,6′-trihydroxy-4-methoxychalcone (after deprotection) |

This table illustrates the synthesis of various analogues by altering the precursors in the Claisen-Schmidt condensation. researchgate.netnih.govnih.govmdpi.com

Halogenation at Varied Aromatic Ring Positions

Halogenation is a key strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological activity. In the context of chalcones, halogens can be introduced onto either aromatic ring (Ring A, from the acetophenone precursor, or Ring B, from the benzaldehyde precursor).

The most direct method for synthesizing halogenated chalcones is by using halogen-substituted starting materials in a Claisen-Schmidt condensation. nih.gov For example, reacting 2'-hydroxyacetophenone with various chlorobenzaldehydes (e.g., 2-chlorobenzaldehyde, 3,4-dichlorobenzaldehyde) yields the corresponding chlorinated 2'-hydroxychalcone (B22705) analogues. researchgate.netrjpbcs.com Similarly, fluorinated derivatives, such as 4′-fluoro-2′-hydroxychalcones, have been synthesized by condensing 4-fluoro-2-hydroxyacetophenone with appropriately substituted benzaldehydes. nih.gov

Research has demonstrated the synthesis of a variety of di- and tri-substituted halogenated chalcones. The synthesis of compounds like 2,4-dichloro and 3,4,5-trimethoxy derivatives showcases the flexibility of the Claisen-Schmidt condensation in accommodating multiple substitutions on the starting aldehydes and ketones.

Table 1: Examples of Synthesized Halogenated 2'-Hydroxychalcones

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings into the chalcone framework is a widely explored avenue for generating novel derivatives. scienceopen.comacs.org This can be achieved in two primary ways: by using a heterocyclic aldehyde or ketone as a precursor in the Claisen-Schmidt condensation, or by using the reactive α,β-unsaturated ketone of the chalcone core as a synthon to build a new heterocyclic ring. tsijournals.comnih.gov

Synthesis via Heterocyclic Precursors: Pyrrole-based chalcones have been synthesized via the Claisen–Schmidt condensation of pyrrole-based acetophenones with various aromatic aldehydes. acs.org Similarly, quinoline-based chalcones can be prepared by condensing quinoline carboxaldehydes with substituted acetophenones. mdpi.com This approach allows for the direct attachment of a heterocyclic ring to either the C1 or C3 position of the propenone bridge.

Synthesis from the Chalcone Core: The enone moiety of chalcones is an excellent Michael acceptor and readily reacts with binucleophiles to form various heterocyclic systems.

Pyrazoles and Isoxazoles: Chalcones react with hydrazine derivatives to yield pyrazolines or with hydroxylamine hydrochloride to form isoxazoles. nih.govuobaghdad.edu.iq

Oxazines and Thiazines: Reaction of chalcones with urea or thiourea in an ethanolic sodium hydroxide solution leads to the formation of oxazine and thiazine derivatives, respectively. tsijournals.comresearchgate.net

These reactions demonstrate the utility of the chalcone scaffold as a versatile intermediate for accessing a wide array of heterocyclic compounds. nih.govnih.gov

Table 2: Synthesis of Heterocyclic Derivatives from Chalcones

Poly-functionalization on the Chalcone Core Structure

The synthesis of chalcones bearing multiple functional groups allows for fine-tuning of their physicochemical properties. Poly-functionalization can involve introducing a combination of electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., halogens, nitro) onto the aromatic rings. These multi-substituted analogues are typically synthesized using the standard Claisen-Schmidt condensation, provided the functional groups are stable to the basic or acidic reaction conditions. researchgate.net

Hybrid Chalcone Molecule Design

Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single molecular entity with the potential for enhanced affinity, dual modes of action, or improved pharmacokinetic properties. Chalcones are attractive scaffolds for this approach due to their straightforward synthesis and established biological relevance. mdpi.com

The synthetic strategy usually involves preparing a chalcone with a suitable functional group that can be used to link it to another bioactive moiety.

Chalcone-Piperazine Hybrids: A fluoro-substituted chalcone can be prepared, followed by a nucleophilic substitution reaction where the fluorine atom is displaced by piperazine. The free -NH group of the piperazine can then be acylated or sulfonylated to afford the final hybrid compounds. acs.org

Chalcone-Quinoline Hybrids: Molecular hybrids have been synthesized by coupling a quinoline moiety with various chalcone derivatives through an appropriate linker. acs.org

Chalcone-Indole Hybrids: Indole-hybrid chalcones are readily synthesized using the Claisen-Schmidt condensation between an indole-containing ketone or aldehyde and a corresponding aromatic aldehyde or ketone. nih.gov

This modular approach allows for the systematic combination of the chalcone core with a wide range of other scaffolds, including carbazoles, imidazoles, and benzimidazoles, leading to the generation of novel chemical entities. acs.orgmdpi.com

Table 3: Examples of Hybrid Chalcone Synthesis Strategies

Mechanistic Investigations at the Molecular and Cellular Level

Ligand-Target Interaction Analysis

Detailed studies elucidating the direct binding and interaction of 4-Chloro-2'-hydroxychalcone with its specific molecular targets are not extensively available in the current scientific literature. However, research on the broader chalcone (B49325) class provides insights into potential interaction mechanisms. For instance, computational docking studies on other chalcone derivatives have predicted binding to the hydrophobic pocket of oncoprotein MDM2, involving residues such as L54, V93, F91, and I99. mdpi.com Multidimensional NMR spectroscopy has also been employed to demonstrate that chalcones can act as MDM2 inhibitors by binding to a subsite of the p53 binding cleft on human MDM2. nih.gov These findings suggest a potential avenue for this compound to exert its effects, though direct experimental validation is required.

Modulation of Specific Protein Targets (e.g., p53, MDM2, Bcl-2)

The tumor suppressor protein p53 and its negative regulator MDM2 are critical targets in cancer therapy. Studies on various chalcones have indicated their potential to modulate this pathway. For example, certain synthetic chalcones with a chloro group have been shown to activate p53 by disrupting its interaction with MDM2. arabjchem.org The disruption of the MDM2/p53 complex by chalcone derivatives can lead to an increase in p53 levels and the restoration of its transcriptional activity. nih.gov While these studies provide a framework, direct evidence of this compound's specific impact on p53 and MDM2 levels and interaction is not yet fully elucidated.

The Bcl-2 family of proteins, which are key regulators of apoptosis, also appear to be modulated by chalcones. Some chalcone derivatives have been investigated for their ability to target anti-apoptotic proteins like Bcl-2, potentially promoting programmed cell death in cancer cells. arabjchem.orgunja.ac.id However, specific data on how this compound affects the expression or activity of Bcl-2 is limited.

Intracellular Signaling Cascade Modulation (e.g., NF-κB, AP-1, Akt, IKK, IκBα)

Intracellular signaling pathways are crucial for cell survival, proliferation, and inflammation, and are often dysregulated in disease. The NF-κB pathway, a key regulator of inflammation, has been shown to be a target for various chalcones. For instance, 4'-hydroxychalcone (B163465) has been demonstrated to inhibit TNFα-induced NF-κB activation. caymanchem.com This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov The activation of NF-κB involves the phosphorylation of IκB by IKK (IκB kinase), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. mdpi.com By inhibiting IκBα degradation, chalcones can effectively block NF-κB signaling. nih.gov

The Akt signaling pathway, which is involved in cell survival and proliferation, is another target of chalcones. Studies on 4-hydroxychalcone (B181621) have shown that it can inhibit the EGFR/AKT/ERK1/2 signaling pathway. mdpi.com This inhibition is a key mechanism for its observed biological activities.

Cellular Process Regulation (e.g., Cell Cycle Progression, Apoptosis, Oxidative Stress Response)

The biological activities of this compound at the molecular level translate into the regulation of critical cellular processes.

Cell Cycle Progression: Chalcone derivatives have been found to induce cell cycle arrest in various cancer cell lines. For example, some 2'-hydroxy chalcone derivatives have been shown to cause a notable arrest in the G2/M phase of the cell cycle. nih.gov Other chalcones have been reported to induce G0/G1 phase arrest. alliedacademies.org While the introduction of a chlorine atom into the chalcone structure is known to enhance biological activity, specific studies detailing the effect of this compound on cell cycle progression are limited. One study on chlorochalcones indicated they induce apoptosis with minimal impact on cell cycle progression. researchgate.net

Apoptosis: A primary mechanism for the anticancer activity of chlorochalcones is the induction of apoptosis, or programmed cell death. researchgate.net This process is often mediated through the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction. researchgate.net Various chalcones have been shown to induce apoptosis in different cancer models, suggesting this is a common mechanism for this class of compounds. nih.gov

Oxidative Stress Response: this compound and related compounds can significantly impact the cellular redox state. The mechanism of action for chlorochalcones often involves the modulation of ROS levels. researchgate.net Studies on 4-hydroxychalcone have demonstrated that it can increase cellular ROS and decrease levels of the antioxidant glutathione (B108866). nih.gov This induction of oxidative stress can lead to mitochondrial dysfunction and subsequently trigger cell death. nih.gov The antioxidant potential of various hydroxychalcones has also been evaluated, indicating that the substitution pattern on the aromatic rings influences their ability to scavenge free radicals. nih.govmdpi.com

Enzyme Kinetic Studies

Specific enzyme kinetic studies for this compound are not well-documented in the public domain. However, research on structurally similar compounds provides some insights. For instance, 4'-hydroxychalcone has been identified as a reversible and non-competitive inhibitor of glutathione reductase, with a reported IC50 value of 47.3 μM. caymanchem.com Another study investigated the inhibitory effects of a series of 2'-hydroxy-chalcones on soybean lipoxygenase, an enzyme with homology to human 5-lipoxygenase, which is involved in inflammatory pathways. nih.gov These findings suggest that chalcones can act as enzyme inhibitors, but detailed kinetic parameters for this compound's interaction with specific enzymes require further investigation.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Hydroxychalcone Analogues

Impact of Halogen Substitution Patterns (e.g., Position of Chlorine Atom)

The introduction of halogen atoms into the chalcone (B49325) framework is a common strategy to modulate biological activity. The nature, number, and position of the halogen substituent can significantly alter the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacological profile.

Research indicates that the presence of a chlorine atom in the chalcone structure can significantly enhance its biological activity. researchgate.net For instance, studies on the antimicrobial properties of 2'-hydroxychalcone (B22705) derivatives have shown that the introduction of a chlorine atom positively affects their efficacy. researchgate.net The 4-position on the B-ring is a frequently explored site for substitution. The presence of a chloro group at this position has been associated with moderate acetylcholinesterase (AChE) inhibition. mdpi.com In some anti-inflammatory assays, 2',5'-dihydroxy-4-chloro-dihydrochalcone was found to inhibit nitric oxide (NO) production, suggesting the chloro-substituent contributes to this activity. nih.govresearchgate.net

However, the effect of a chlorine atom can be context-dependent. In one study on the inhibition of prostaglandin (B15479496) E2 (PGE2) production, the addition of an electron-withdrawing group like chlorine at the 4-position of the B-ring of 2'-hydroxychalcone did not significantly alter the inhibitory activity compared to the unsubstituted parent compound. researchgate.net This suggests that while halogenation is a key modification, its impact is highly dependent on the specific biological target being investigated. Studies on COX-2 inhibitors have noted that halogen atoms can improve a compound's binding affinity and selectivity. researchgate.net

| Compound/Analogue | Substitution Pattern | Observed Biological Effect |

| 4-Chloro-2'-hydroxychalcone | 4-Cl on B-ring, 2'-OH on A-ring | Base compound; exhibits antimicrobial and anti-inflammatory potential. researchgate.netnih.gov |

| 2',5'-dihydroxy-4-chloro-dihydrochalcone | 4-Cl on B-ring, 2',5'-di-OH on A-ring | Inhibition of nitric oxide (NO) production. nih.govresearchgate.net |

| Para-chloro substituted chalcones | 4-Cl on B-ring | Moderate acetylcholinesterase inhibition. mdpi.com |

| 4'-Fluoro-2'-hydroxychalcones | 4'-F on A-ring | Showed antioxidant and anti-inflammatory activities. nih.gov |

This table provides an interactive summary of how different halogen substitutions impact the biological activity of chalcone analogues.

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on A and B Rings

The presence, number, and location of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic A and B rings are critical determinants of the biological activity of chalcones. These groups can participate in hydrogen bonding with biological targets, influence the molecule's solubility, and affect its antioxidant capacity.

A 2'-hydroxy group on the A-ring is a common feature in many biologically active chalcones and is often considered a key structural requirement for certain activities. mdpi.com The antioxidant activity of chalcone derivatives, for example, is significantly influenced by the hydroxylation pattern. For chalcones with hydroxyl groups on ring B, the antioxidant activity has been shown to increase in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.comresearchgate.net This indicates that a hydroxyl group at the 4-position or a catechol (3,4-dihydroxy) moiety in the B-ring is particularly favorable for radical scavenging properties. mdpi.com Similarly, studies on bacteriostatic action have demonstrated that the introduction of hydroxyl groups, especially at the 4- and 4'-positions, enhances the bioactivity of 2'-hydroxychalcone. scielo.br

Methoxy groups also play a significant role. In some instances, methoxylation can lead to an increase in potency. For example, in the context of butyrylcholinesterase (BChE) inhibition, methoxy functionalities led to an increase in potency. mdpi.com A structure-activity relationship study on chalcones with anti-inflammatory properties suggested that the presence of electron-donating hydroxy and methoxy groups on both the A and B rings was responsible for their strong activity. mdpi.com

| Ring | Substituent Position | Influence on Bioactivity |

| A-Ring | 2'-OH | Often considered a key feature for various biological activities, including antioxidant effects. mdpi.com |

| B-Ring | 4-OH | Significantly enhances antioxidant and bacteriostatic activity. mdpi.comscielo.br |

| B-Ring | 3,4-di-OH (Catechol) | Provides high antioxidant activity. mdpi.com |

| A & B Rings | Multiple -OH & -OCH3 | The presence of multiple electron-donating groups can lead to strong anti-inflammatory properties. mdpi.com |

This interactive table summarizes the impact of hydroxyl and methoxy group positions on the bioactivity of chalcone analogues.

Correlation of Substituents with Pharmacological Potency (e.g., Electron-donating, Electron-withdrawing groups)

The electronic properties of the substituents on the aromatic rings of the chalcone scaffold are a major factor governing pharmacological potency. These substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups , such as hydroxyl (-OH), methoxy (-OCH3), and alkyl groups (-CH3), generally increase the electron density of the aromatic ring. The presence of EDGs, particularly hydroxyl and methoxy groups, on both the A and B rings has been linked to strong anti-inflammatory properties. mdpi.com This enhancement is often attributed to increased antioxidant capacity or improved interaction with the active site of target enzymes.

Electron-withdrawing groups , such as halogens (-Cl, -Br), nitro (-NO2), or trifluoromethyl (-CF3), decrease the electron density of the ring. The effect of EWGs on bioactivity can be more varied. In some cases, the incorporation of an EWG like chlorine can enhance antimicrobial activity. researchgate.net However, for other targets, such as cholinesterases, the presence of EWGs has been reported to result in decreased activity. researchgate.net One study on PGE2 inhibition found that the addition of a weak electron-donating group or an electron-withdrawing group like chlorine to ring B did not significantly impact the activity compared to the unsubstituted parent 2'-hydroxychalcone. researchgate.net This highlights that the correlation between the electronic nature of a substituent and its effect on potency is highly dependent on the specific pharmacological target.

| Substituent Type | Examples | General Effect on Potency |

| Electron-Donating Groups (EDG) | -OH, -OCH3, -CH3 | Often enhances anti-inflammatory and antioxidant activities. mdpi.com |

| Electron-Withdrawing Groups (EWG) | -Cl, -Br, -CF3 | Variable effects; can enhance antimicrobial activity but may decrease efficacy against other targets like cholinesterases. researchgate.netresearchgate.net |

This interactive table outlines the general correlation between the electronic properties of substituents and the pharmacological potency of chalcones.

Stereochemical Considerations and Bioactivity (e.g., Trans Isomer Stability)

The trans isomer is generally the more thermodynamically stable and is the form predominantly synthesized and found in nature. mdpi.com This stability arises from reduced steric hindrance compared to the cis isomer, where the bulky aryl rings are on the same side of the double bond. Consequently, most SAR studies are conducted on the trans isomers, and this configuration is widely considered to be the bioactive form. The planarity and rigidity conferred by the trans-double bond are crucial for maintaining the appropriate distance and orientation between the two aromatic rings, which is essential for effective interaction with target proteins. Hydrogenation of this α,β-double bond, which removes the rigidity of the system, has been shown to weaken or abolish the inhibitory activity against certain enzymes, such as AChE, further underscoring the importance of this structural feature. mdpi.com

Structural Modifications of the Chalcone Backbone (e.g., Introduction of Heterocyclic Moieties)

Beyond simple substitution on the aromatic rings, modifying the core chalcone backbone can lead to the development of novel analogues with improved or different pharmacological profiles. A key strategy in this area is the replacement of one or both of the aryl rings with heterocyclic moieties. Heterocyclic rings are common in many pharmaceuticals and can introduce new hydrogen bonding sites, alter lipophilicity, and improve metabolic stability.

Incorporating heterocyclic moieties into the chalcone framework has been shown to increase bioactivity. mdpi.com For example, chalcone derivatives bearing a 4-thioquinazoline unit have shown potent activity against the Tobacco Mosaic Virus (TMV). mdpi.com Another common modification involves using the chalcone as a scaffold to synthesize other heterocyclic systems. For instance, a series of novel 4'-fluoro-2'-hydroxychalcones were used as intermediates to prepare their corresponding dihydropyrazole derivatives. nih.gov When evaluated for biological activity, it was found that there was a close correlation between the activities of the parent chalcones and their dihydropyrazole derivatives, with both classes of compounds showing notable antioxidant, anti-inflammatory, and analgesic properties. nih.gov Such modifications demonstrate the versatility of the chalcone backbone as a template for generating diverse and potent bioactive molecules.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations have been employed to investigate the interaction of 4-Chloro-2'-hydroxychalcone with various protein targets. These studies aim to identify the specific binding site and characterize the non-covalent interactions that stabilize the ligand-protein complex. A study investigating the cytotoxicity of several 2'-hydroxychalcone (B22705) derivatives identified this compound as a compound with potential anticancer activity based on docking analysis with the oncoprotein MDM2. researchgate.net

The stability of such complexes is governed by a combination of interactions:

Hydrogen Bonding: The hydroxyl (-OH) and carbonyl (C=O) groups on the chalcone (B49325) are key sites for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a protein's active site.

Hydrophobic Interactions: The aromatic rings of the chalcone structure readily engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. nih.govresearchgate.net

Pi-Pi Stacking and Pi-Cation Interactions: The electron-rich phenyl rings can participate in π-π stacking interactions with aromatic amino acids such as Phenylalanine, Tyrosine, and Tryptophan. rsc.org Additionally, they can form pi-cation interactions with positively charged residues like Lysine and Arginine.

These interactions collectively determine the binding orientation and specificity of this compound within a protein's binding pocket.

| Interaction Type | Functional Group on Chalcone | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Carbonyl (C=O) | Ser, Thr, Asp, Gln, His, Arg, Tyr |

| Hydrophobic Interactions | Aromatic Rings, Alkene Bridge | Ala, Val, Leu, Ile, Pro, Met, Phe |

| π-π Stacking | Aromatic Rings | Phe, Tyr, Trp, His |

| π-Cation Interactions | Aromatic Rings | Lys, Arg |

A key output of molecular docking is the calculation of binding affinity, often expressed as a docking score or binding free energy (ΔG) in kcal/mol. nih.gov This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger and more stable interaction. For related chalcone analogues, docking studies against the Bcl-2 protein have reported binding free energy values in the range of -4.7 to -8.9 kcal/mol. unja.ac.id In a study of chalcone derivatives targeting the oncoprotein MDM2, this compound demonstrated favorable results in docking analyses, suggesting a strong binding affinity for this particular target. researchgate.net These energy calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time.

MD simulations are used to assess the stability of the predicted binding pose from docking studies. researchgate.net By simulating the movements of atoms over a period of time (nanoseconds to microseconds), researchers can observe whether the ligand remains securely in the binding site or if it dissociates. nih.gov These simulations provide valuable information on the conformational dynamics of both the ligand and the protein upon binding, revealing changes in protein structure and flexibility. nih.gov The stability of the complex, often measured by the root-mean-square deviation (RMSD) of the ligand's position over time, is a critical indicator of a potentially effective interaction.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. bohrium.comresearchgate.net For this compound, these methods can be used to calculate a variety of molecular properties.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps determine the molecule's electronic properties. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.comresearchgate.net This is crucial for understanding where the molecule is likely to engage in electrostatic interactions with a protein receptor.

Ionization Potential (IP): This value relates to the energy required to remove an electron, providing insight into the molecule's susceptibility to oxidation.

| Calculation/Method | Information Provided | Relevance |

|---|---|---|

| DFT (Density Functional Theory) | Optimized molecular geometry, electronic structure | Provides a foundational understanding of the molecule's shape and electron distribution. researchgate.net |

| FMO (Frontier Molecular Orbital) Analysis | HOMO-LUMO energy gap, electron density distribution | Indicates chemical reactivity and sites prone to charge transfer. researchgate.net |

| MEP (Molecular Electrostatic Potential) | Maps of electrostatic potential on the molecular surface | Identifies nucleophilic and electrophilic sites for potential interactions. bohrium.com |

Chemoinformatics and Pharmacokinetic Predictions

Chemoinformatics applies computational methods to solve chemical problems, with a significant focus on predicting the pharmacokinetic properties of potential drugs.

ADMET Analysis: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. analis.com.my For chalcone derivatives, web-based tools like SwissADME are often used to evaluate their drug-likeness based on established criteria such as Lipinski's Rule of Five. analis.com.mynih.gov These rules assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. analis.com.my

Lipophilicity (CLogP): The calculated logarithm of the partition coefficient (CLogP) is a measure of a molecule's lipophilicity, which influences its absorption and distribution in the body.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. It can be used to screen large databases for other compounds that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For chalcones, QSAR models have been used to understand how different substituents on the aromatic rings influence their antimicrobial or other biological activities, allowing for the rational design of more potent analogues. nih.govresearchgate.net

| Pharmacokinetic Parameter | Prediction Method | Significance in Drug Discovery |

|---|---|---|

| Absorption | Lipinski's Rule of Five, CLogP | Predicts the likelihood of a compound being orally active. analis.com.my |

| Distribution | Molecular Weight, Polarity (TPSA) | Influences how the compound spreads through the body's tissues and fluids. |

| Metabolism | CYP450 inhibition prediction | Assesses potential for drug-drug interactions. |

| Excretion | Solubility predictions | Relates to how the compound is cleared from the body. |

| Toxicity | In silico toxicity models | Early identification of potentially harmful compounds. |

Biotransformation and Metabolic Studies

Microbial Biotransformation Pathways (e.g., Glycosylation by Filamentous Fungi)

The introduction of a chlorine atom and a glucosyl moiety to a chalcone (B49325) structure can influence its bioavailability and biological activity. researchgate.net A primary biotransformation pathway for 4-Chloro-2'-hydroxychalcone involves glycosylation, a reaction catalyzed by the enzymatic systems of various microorganisms. Filamentous fungi, especially entomopathogenic species, are well-documented for their ability to glycosylate flavonoids. nih.govmdpi.com

Studies have demonstrated that strains like Isaria fumosorosea KCH J2 and Beauveria bassiana KCH J1.5 are capable of glycosylating this compound. researchgate.net The primary reaction observed is O-glycosylation, where a sugar molecule, typically a glucose derivative, is attached to a hydroxyl group on the chalcone scaffold. In the case of this compound, glycosylation has been observed to occur at the C-5′ position of the A ring. researchgate.net This specific regioselectivity indicates that the enzymatic systems of these fungi can perform oxidation followed by glycosylation. researchgate.net This pathway is analogous to transformations observed with other similar chalcone structures in the same fungal strains. researchgate.net

The general pathway can be summarized as the microbial culture recognizing specific sites on the chalcone molecule and enzymatically attaching a glycosyl group, thereby transforming the parent compound into a glycosylated metabolite.

Identification of Biotransformation Products (e.g., Glycosylated Metabolites)

The biotransformation of this compound in cultures of filamentous fungi leads to the formation of distinct glycosylated metabolites. Through spectroscopic analysis, the primary products of these microbial transformations have been identified.

When this compound is incubated with the filamentous fungus Isaria fumosorosea KCH J2, a key biotransformation product is formed through glycosylation at the C-5′ position. researchgate.net This process yields a glycosylated derivative, demonstrating the fungus's specific enzymatic capability for both hydroxylation and subsequent glycosylation on the A ring of the chalcone. researchgate.net

The table below details the biotransformation products identified from this compound using specific fungal strains.

| Parent Compound | Microorganism | Biotransformation Product | Transformation Type |

|---|---|---|---|

| This compound | Isaria fumosorosea KCH J2 | This compound 5'-O-β-D-(4"-O-methyl)-glucopyranoside | O-Glycosylation |

Alteration of Bioactivity and Bioavailability by Biotransformation

Glycosylation is a key strategy employed in nature and in biotechnology to modify the physicochemical properties of compounds, which in turn affects their biological activity and bioavailability. mdpi.comnih.gov The addition of a sugar moiety to the this compound structure generally increases its water solubility. mdpi.comnih.gov This enhancement in solubility is a critical factor for improving the bioavailability of a compound, as it can lead to better absorption and distribution in vivo.

The introduction of a glucosyl substituent via biotransformation can enhance the bioactivity of the parent chalcone. researchgate.net While the aglycone (the non-sugar part, i.e., this compound) possesses inherent biological properties, its glycosylated derivatives may exhibit modified or improved activity profiles. researchgate.net For instance, chemical modifications such as the introduction of a chlorine atom combined with glycosylation are explored to significantly enhance the biological potential of chalcones. researchgate.net The effect of the glycosyl moiety on antimicrobial activity can be ambiguous, with some glycosides showing similar, slightly lower, or in some cases, higher efficacy compared to their aglycone forms. researchgate.net However, the primary benefit of glycosylation lies in improving the pharmacokinetic properties of the molecule, making it a more viable candidate for further development. nih.gov

Future Directions and Research Perspectives

Rational Design of Novel 4-Chloro-2'-hydroxychalcone Analogues with Enhanced Selectivity and Potency

The future development of this compound as a therapeutic agent hinges on the rational design of new analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies have provided a foundation for this, indicating that the position and nature of substituents on the aromatic rings are critical for biological activity. researchgate.netnih.gov For instance, the presence of the 2'-hydroxy group is often considered important for the anticancer and anti-inflammatory activities of chalcones. nih.govmdpi.com The chlorine atom at the 4-position has also been shown to enhance biological effects, including antimicrobial and anticancer properties. researchgate.netresearchgate.net

Future rational design will increasingly rely on computational, or in silico, methods. mdpi.com Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinities and interactions of novel chalcone (B49325) derivatives with specific biological targets. mdpi.comnih.gov This approach allows for the pre-screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and selectivity, thereby saving time and resources. mdpi.com

Key strategies for designing novel analogues include:

Bioisosteric Replacement: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups to fine-tune the electronic properties and binding interactions. nih.gov

Substitution Modification: Introducing various substituents, such as methoxy (B1213986), hydroxyl, or amino groups, at different positions on both aromatic rings to optimize activity against specific targets. nih.govnih.govnih.gov Studies have shown that methoxy and hydroxyl groups can significantly influence antioxidant, anti-inflammatory, and anticancer activities. nih.govmdpi.commdpi.com

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores known to have therapeutic activity. This can lead to hybrid molecules with dual or synergistic modes of action. researchgate.netekb.eg

By systematically modifying the chalcone backbone and using predictive computational models, researchers aim to develop next-generation analogues with superior efficacy and reduced off-target effects.

Exploration of Multi-Targeting Therapeutic Strategies

The ability of chalcones to interact with multiple biological targets is a significant advantage, particularly for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov this compound and its derivatives are well-positioned for the development of multi-targeting therapeutic strategies.

In cancer therapy, chalcones have been shown to affect various signaling pathways and cellular processes simultaneously. researchgate.netnih.gov They can induce apoptosis (programmed cell death), inhibit cell proliferation, arrest the cell cycle, and suppress angiogenesis (the formation of new blood vessels that feed tumors). researchgate.netnih.gov For example, their mechanism can involve modulating reactive oxygen species (ROS) levels, inducing mitochondrial dysfunction, and inhibiting key signaling pathways like NF-κB. researchgate.netmedchemexpress.com A multi-pronged attack on cancer cells can be more effective and may help overcome drug resistance.

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, a multi-target approach is also highly desirable. Research on 2'-hydroxychalcones has shown their potential to simultaneously inhibit multiple enzymes involved in the progression of these diseases, such as cholinesterases (ChEs) and monoamine oxidases (MAOs). nih.gov By restoring neurotransmitter levels and potentially counteracting other pathological processes like amyloid-β aggregation, these compounds could offer a more comprehensive treatment strategy. nih.gov

Future research will focus on designing specific this compound analogues that are optimized to interact with a desired set of targets, creating a synergistic therapeutic effect for complex diseases.

Advanced Mechanistic Elucidation of Biological Actions

While significant progress has been made in understanding how this compound exerts its biological effects, a more profound and detailed mechanistic elucidation is required. Advanced molecular and cellular biology techniques will be instrumental in mapping the precise signaling pathways and molecular interactions involved.

Key areas for deeper mechanistic investigation include:

Target Identification: Identifying the specific proteins, enzymes, or receptors that this compound directly binds to. This can be achieved using techniques like affinity chromatography and proteomics.

Signaling Pathway Analysis: Unraveling the complete signaling cascades that are modulated by the compound. This includes detailed studies on its effects on pathways such as NF-κB, MAPKs (mitogen-activated protein kinases), and p53, which are crucial in inflammation and cancer. medchemexpress.com For example, 2'-hydroxychalcone (B22705) has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. medchemexpress.comresearchgate.net

Mitochondrial Effects: Further exploring the compound's impact on mitochondrial function. Hydroxychalcones are known to cause the collapse of the mitochondrial membrane potential, which is a key event in apoptosis. nih.gov Understanding the precise molecular players involved in this process is crucial.

Proteasome Inhibition: Investigating the ability of chalcone derivatives to inhibit the proteasome, a cellular machine responsible for protein degradation. nih.gov Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins in cancer cells.

A comprehensive understanding of these mechanisms will not only validate the therapeutic potential of this compound but also guide the design of more specific and effective second-generation drugs.

Integration of In Vitro, In Silico, and Preclinical In Vivo Models for Comprehensive Evaluation

A robust and integrated approach utilizing in vitro, in silico, and preclinical in vivo models is essential for the comprehensive evaluation of this compound and its analogues. researchgate.net This multi-faceted strategy allows for a thorough assessment of a compound's efficacy, mechanism of action, and pharmacokinetic properties before it can be considered for clinical trials.

The typical evaluation pipeline involves:

In Silico Screening: As mentioned earlier, computational tools are used for initial screening. This includes molecular docking to predict binding to specific targets and ADME (absorption, distribution, metabolism, and excretion) predictions to assess drug-likeness. researchgate.netnih.gov

In Vitro Assays: Promising candidates from in silico screening are then synthesized and evaluated in laboratory-based in vitro assays. These include cytotoxicity assays against various cancer cell lines, enzyme inhibition assays, and assays to measure anti-inflammatory or antioxidant activity. nih.govnih.govscilit.com

This integrated approach ensures that only the most promising and well-characterized compounds move forward in the drug development process, increasing the chances of success and ensuring a comprehensive understanding of their biological profile.

Development of Novel Drug Delivery Systems for Chalcone Derivatives

A significant challenge in the clinical application of many promising therapeutic compounds, including chalcones, is their often-poor solubility and bioavailability. Developing novel drug delivery systems is therefore a critical area of future research to enhance the therapeutic efficacy of this compound and its derivatives. researchgate.net

Potential strategies include:

Nanoparticle-based Delivery: Encapsulating the chalcone within nanoparticles, such as liposomes, polymeric nanoparticles, or nanoemulsions, can improve its solubility, protect it from degradation in the body, and enable targeted delivery to specific tissues or cells, like tumors. medchemexpress.com

Prodrug Approach: Modifying the chalcone structure to create a prodrug, an inactive precursor that is converted into the active drug within the body. This can improve absorption and distribution.

Glycosylation: The addition of sugar moieties (glycosylation) to the chalcone structure has been explored as a way to potentially increase bioavailability and bioactivity. researchgate.net

By overcoming the pharmacokinetic hurdles through advanced drug delivery technologies, the full therapeutic potential of this compound can be realized, paving the way for its potential use in clinical settings.

Q & A

Q. What are the primary synthetic routes for 4-Chloro-2'-hydroxychalcone, and how can reaction conditions be optimized?

this compound is synthesized via Claisen-Schmidt condensation between 2'-hydroxyacetophenone and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) under alkaline conditions. Optimization involves adjusting NaOH concentration (e.g., 40% w/w), reaction temperature (room temperature to 60°C), and solvent polarity. Evidence shows that extended reaction times (24–48 hours) improve yields by ensuring complete enolization and ketone-aldehyde coupling . Purity is confirmed via TLC or HPLC, with recrystallization in ethanol as a standard purification step.

Q. How is the structure of this compound validated post-synthesis?

Structural validation employs spectroscopic techniques:

- NMR : -NMR confirms the presence of the enone system (δ 7.5–8.2 ppm for α,β-unsaturated protons) and hydroxyl group (δ 12–13 ppm). -NMR identifies carbonyl (δ 190–200 ppm) and aromatic carbons .

- MS : ESI-MS or FAPA-MS detects the molecular ion peak at m/z 258 ([M+H]) and fragment ions corresponding to cleavage of the enone bond (e.g., m/z 121 for the 4-chlorophenyl fragment) .

Q. What preliminary biological activities have been reported for this compound?

Chlorinated chalcones exhibit enhanced antimicrobial activity compared to non-halogenated analogs. For example, this compound shows MIC values of 12.5–25 µg/mL against Staphylococcus aureus (Gram+) and Candida albicans, likely due to increased membrane permeability from chlorine’s electronegativity . Cytotoxicity assays (MTT) against HeLa cells reveal moderate activity (IC ~50 µM), though apoptosis induction is less pronounced compared to methoxy derivatives .

Advanced Research Questions

Q. How do cyanobacteria biotransform this compound, and what are the key metabolites?

Cyanobacteria (e.g., A. laxa) reduce the α,β-unsaturated ketone via NADPH-dependent enone reductases, yielding 4-Chloro-2'-hydroxydihydrochalcone (dihydro form, m/z 260 [M+H]) and flavanone via cyclization. LC-MS/MS analysis (using a Gemini-NXC18 column with 0.1% formic acid in acetonitrile/water) distinguishes metabolites via retention times and fragmentation patterns (e.g., flavanone’s m/z 242 [M+H]) . Metabolite ratios depend on incubation duration (14 days optimal) and cyanobacterial strain specificity.

Q. What methodological challenges arise in analyzing this compound and its derivatives via LC-MS/MS?

Key challenges include:

- Matrix interference : Chlorophyll and carotenoids in cyanobacterial extracts require SPE cleanup (OASIS MCX sorbent) to avoid ion suppression .

- Ionization variability : Positive-ion ESI-MS favors protonated chalcones, while negative mode better detects deprotonated hydroxyl metabolites. FAPA-MS offers rapid analysis without derivatization but requires careful calibration for low-abundance fragments .

- Quantification : Use internal standards (e.g., deuterated chalcones) to correct for signal drift in long gradients.

Q. How do contradictory bioactivity results for this compound arise, and how can they be resolved?

Discrepancies in antimicrobial studies (e.g., variable MICs across labs) stem from:

- Test strain variability : S. aureus DSM 799 may exhibit resistance mutations absent in clinical isolates .

- Solubility limits : DMSO concentrations >1% in assays can inhibit microbial growth, confounding results. Use sonication or β-cyclodextrin complexes to enhance chalcone solubility .

- Synergistic effects : Co-administered glycosides (e.g., 2'-O-β-D-glucopyranoside) may reduce activity by delaying cellular uptake .

Q. What computational tools are used to predict the pharmacological potential of this compound?

Molecular docking (e.g., AutoDock Vina) analyzes interactions with targets like SARS-CoV-2 main protease (M) or MDM2-p53. This compound shows a binding affinity of −7.2 kcal/mol for M, with hydrogen bonds at Cys145 and hydrophobic interactions at the chlorophenyl group . MD simulations (100 ns) assess stability, while ADMET predictors evaluate bioavailability (e.g., LogP ~3.5 suggests moderate permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.